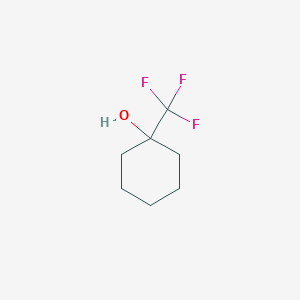

1-(Trifluoromethyl)cyclohexanol

Description

Significance of the Trifluoromethyl Group in Contemporary Chemical Design

The incorporation of a trifluoromethyl (–CF3) group is a pivotal strategy in modern chemical and drug design. hovione.com This functional group is prized for its ability to significantly alter a molecule's physical, chemical, and biological characteristics. nih.gov The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms, which is often described as being intermediate between that of fluorine and chlorine. wikipedia.org

One of the most notable impacts of the –CF3 group is on a molecule's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This enhanced stability can lead to an increased half-life for therapeutic compounds. mdpi.com

Furthermore, the trifluoromethyl group is frequently employed to modulate a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability. nih.govmdpi.com For instance, the inclusion of a –CF3 group in the structure of the antidepressant fluoxetine (B1211875) significantly boosted its lipophilicity, allowing for better penetration into the brain. mdpi.com The trifluoromethyl group is also often used as a bioisostere for chlorine or methyl groups, allowing for the fine-tuning of steric and electronic properties of a lead compound. wikipedia.org The introduction of this group is a key topic in organic chemistry, with ongoing research focused on developing more efficient, safer, and cost-effective trifluoromethylation methods. hovione.com

The following table summarizes the key effects of the trifluoromethyl group in chemical design:

| Property Affected | Impact of Trifluoromethyl Group |

| Metabolic Stability | Increased due to the high strength of the C-F bond. mdpi.com |

| Lipophilicity | Generally increased, which can enhance membrane permeability. mdpi.com |

| Bioavailability | Can be improved through the modulation of lipophilicity and stability. nih.gov |

| Acidity/Basicity | Can lower the basicity of nearby functional groups. wikipedia.org |

| Binding Affinity | Can be enhanced by fine-tuning physicochemical characteristics. mdpi.com |

Overview of Synthetic and Reactivity Challenges in Fluorinated Cyclohexanol (B46403) Systems

The synthesis of fluorinated compounds, including fluorinated cyclohexanol systems, presents a unique set of challenges for organic chemists. numberanalytics.com A primary hurdle is the development of efficient and selective fluorination methods. numberanalytics.com Traditional techniques often require harsh reaction conditions, which can be incompatible with complex molecules and lead to low yields. numberanalytics.com

Specific to fluorinated cyclohexane (B81311) systems, a significant challenge is the potential for hydrogen fluoride (B91410) (HF) elimination, which can lead to undesired byproducts. beilstein-journals.org Researchers have explored strategies to mitigate this, such as the introduction of a methyl group on the cyclohexane ring to stabilize the compound against HF elimination. beilstein-journals.org The synthesis of these systems often involves multi-step processes, such as Birch reductions followed by epoxidations and hydrofluorination ring-opening reactions. beilstein-journals.org

The scaling up of these synthetic routes from the laboratory to an industrial scale introduces further difficulties, including maintaining selectivity, controlling reaction conditions, and managing the cost of fluorinating agents. numberanalytics.com The development of practical carbon-fluorine bond-forming reactions that are tolerant of various functional groups remains an active area of research. pharmtech.com

Scope and Research Trajectories for 1-(Trifluoromethyl)cyclohexanol

This compound stands as a molecule of interest at the intersection of fluorination chemistry and the utility of cyclic alcohols. While specific research on this exact compound is not extensively documented in mainstream literature, its potential can be inferred from the broader context of related structures. The cyclohexanol framework is a common motif in medicinal chemistry, and the attachment of a trifluoromethyl group is a well-established strategy for enhancing pharmacological properties. wikipedia.orgmdpi.com

Research in this area is likely to follow several trajectories. One key avenue is the development of novel and efficient synthetic routes to this compound and its derivatives. This could involve organocatalytic cascade reactions, which have been successfully used to create related β-CF3-cyclohexanones with high enantioselectivity. rsc.orgnih.gov Another approach could be through stepwise Robinson annulation, which has been used to generate various fluorinated cyclohexane derivatives. rsc.orgelectronicsandbooks.com

The exploration of the reactivity of this compound is another important research direction. Understanding how the trifluoromethyl group influences the reactivity of the hydroxyl group and the cyclohexane ring is crucial for its application as a building block in the synthesis of more complex molecules. Given that related compounds are used as pharmaceutical intermediates, a significant research trajectory for this compound is likely its use in the design and synthesis of new biologically active compounds. chemicalbook.com

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C7H11F3O epa.gov |

| Average Mass | 168.159 g/mol epa.gov |

| Monoisotopic Mass | 168.076199 g/mol epa.gov |

| CAS Number | 80768-55-4 epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVULQQNELULBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460805 | |

| Record name | 1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80768-55-4 | |

| Record name | 1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Trifluoromethyl Cyclohexanol

Reaction Pathways and Kinetic Studies in Trifluoromethylation Processes

The synthesis of 1-(trifluoromethyl)cyclohexanol is most commonly achieved through the nucleophilic trifluoromethylation of cyclohexanone (B45756) using trimethyl(trifluoromethyl)silane (TMS-CF₃), often referred to as the Ruppert-Prakash reagent. sigmaaldrich.comwikipedia.org This reaction is typically initiated by a catalytic amount of a fluoride (B91410) source or other suitable anion. sigmaaldrich.comst-andrews.ac.uk

Anion-Initiated Trifluoromethylation Mechanisms and Kinetics (e.g., TMS-CF₃)

The mechanism of anion-initiated trifluoromethylation of ketones, such as cyclohexanone, using TMS-CF₃ has been a subject of detailed investigation. acs.orgnih.gov Early proposals suggested a termolecular anionic chain-reaction. ed.ac.uk However, more recent and detailed kinetic studies, employing techniques like stopped-flow NMR and IR spectroscopy, have elucidated a more nuanced mechanism. st-andrews.ac.ukacs.org

The process is an anionic chain reaction where the product alkoxide and the trifluoromethyl anion (CF₃⁻) act as chain carriers. acs.orgresearchgate.net The reaction kinetics and orders can vary significantly depending on the specific R₃SiCF₃ reagent, the initiator (M⁺X⁻), and even trace inhibitors present in the reagents. researchgate.neted.ac.uknih.gov Reactions can range from being complete in milliseconds to taking several hours. acs.orgresearchgate.net A competing reaction is the formation of silyl (B83357) enol ether, which involves the protonation of the CF₃⁻ anion by the α-C-H of the ketone. acs.orgresearchgate.netnih.gov

Deconvolution of Siliconate–Carbanion Dichotomy

A key mechanistic question in these reactions has been the "siliconate-carbanion dichotomy". acs.orgnih.gov This refers to whether the trifluoromethyl group is transferred directly from a pentacoordinate siliconate intermediate to the carbonyl carbon, or if a "free" trifluoromethyl carbanion is the active nucleophile.

Extensive studies have provided strong evidence against the direct transfer from the siliconate intermediate. acs.orgresearchgate.neted.ac.uk The overarching mechanism indicates that pentacoordinate siliconate intermediates are not capable of directly transferring the CF₃⁻ anion as a nucleophile. ed.ac.ukresearchgate.netnih.gov Instead, the reaction proceeds via a carbanion pathway, where the rate is influenced by several factors. st-andrews.ac.uk

Factors Influencing Reaction Rates and Stereochemical Outcomes

Several factors have a profound impact on the rate and stereoselectivity of the trifluoromethylation of cyclohexanone and related ketones. acs.orged.ac.uk

Initiator: The nature and concentration of the anionic initiator (M⁺X⁻) are crucial. The turnover rate depends on the initial concentration of the anion X⁻ and the identity of the counter-cation M⁺. acs.orgresearchgate.netnih.gov For instance, using anhydrous [Bu₄N][Ph₃SiF₂] (TBAT) as an initiator can lead to very fast turnover, while different batches of TBAF can give varied results due to differing water content. nih.gov

Reagent: The identity of the R₃SiCF₃ reagent (e.g., TMSCF₃, TESCF₃, TIPSCF₃) significantly affects the reaction rate. acs.orgresearchgate.netnih.gov Studies with mixtures of TMSCF₃ and TESCF₃ have shown that the less-hindered reagent (TMSCF₃) is consumed first, although it may undergo a slower turnover. nih.gov

Substrate to Reagent Ratio: The ratio of the carbonyl compound to the R₃SiCF₃ reagent also influences the reaction kinetics. acs.orgresearchgate.netnih.gov

Stereochemistry: For substituted cyclohexanones, the stereochemical outcome of the trifluoromethylation is a critical consideration. The approach of the trifluoromethyl nucleophile can be influenced by the steric and electronic properties of the substituents on the cyclohexane (B81311) ring, leading to the formation of different diastereomers. The conformational flexibility of the cyclohexane ring also plays a role in determining the final stereochemistry. libretexts.orglibretexts.org

Table 1: Factors Influencing Anion-Initiated Trifluoromethylation

| Factor | Influence on Reaction | References |

| Initiator (M⁺X⁻) | The turnover rate is dependent on the initial concentration of X⁻ and the identity of M⁺. | acs.orgresearchgate.netnih.gov |

| R₃SiCF₃ Reagent | The identity of the silyl group (e.g., Me, Et, iPr) affects the reaction rate and selectivity. | acs.orgresearchgate.netnih.gov |

| Carbonyl/R₃SiCF₃ Ratio | The ratio of reactants influences the overall kinetics of the reaction. | acs.orgresearchgate.netnih.gov |

| Inhibitors | Trace amounts of exogenous inhibitors can significantly alter the reaction kinetics. | researchgate.netnih.gov |

| Stereochemistry | Substituents on the cyclohexanone ring direct the stereochemical outcome of the addition. | libretexts.orglibretexts.org |

Chemical Transformations of the Hydroxyl Group in this compound

The hydroxyl group in this compound is a versatile functional handle for further synthetic modifications.

One of the primary reactions of the hydroxyl group is its removal through dehydration to form an alkene. umass.edulibretexts.org This elimination reaction is typically carried out in the presence of a strong acid catalyst, such as phosphoric acid, and heat. umass.edulibretexts.orgyoutube.com The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a tertiary carbocation. Subsequent deprotonation from an adjacent carbon yields 1-(trifluoromethyl)cyclohexene. youtube.com

The hydroxyl group can also be converted into other functional groups. For instance, it can be transformed into a mesylate, which is a good leaving group for subsequent nucleophilic substitution reactions. This strategy has been used to prepare the corresponding cyclohexenone derivative in good yield. rsc.org

Cyclohexane Ring Transformations of this compound Derivatives

The cyclohexane ring of this compound and its derivatives can undergo various transformations. The conformation of the cyclohexane ring, which rapidly interconverts between two chair conformations at room temperature, is a key factor in its reactivity. libretexts.orglibretexts.orgvu.nl The trifluoromethyl group, being sterically demanding, will preferentially occupy an equatorial position to minimize steric strain.

Ring-opening and rearrangement reactions can occur under specific conditions. For example, treatment of a related fluorinated cyclohexanone derivative with excess base can lead to aromatization, forming a biphenylol derivative. rsc.org The presence of the trifluoromethyl group can also influence the regioselectivity and stereoselectivity of reactions occurring on the cyclohexane ring, such as remote C-H functionalization. researchgate.net The synthesis of various fluorinated cyclohexane and aromatic compounds has been achieved through stepwise Robinson annulation reactions, starting from precursors that lead to trifluoromethyl-substituted cyclohexyl systems. rsc.org

Role of Fluoroalcohols as Reaction Media and Promoters

Fluoroalcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are increasingly recognized for their unique properties as solvents and reaction promoters in organic synthesis. acs.orgwikipedia.orgrsc.org These properties stem from their strong hydrogen-bonding ability, high polarity and ionizing power, and low nucleophilicity. acs.orgbohrium.comresearchgate.net

While this compound itself is a product, the broader class of fluoroalcohols can act as effective media for various chemical transformations. acs.org They can stabilize ionic intermediates and activate substrates through hydrogen bonding. bohrium.comresearchgate.netrsc.org For instance, HFIP has been shown to promote a wide range of challenging reactions, including those catalyzed by Lewis and Brønsted acids. researchgate.netrsc.orgwilddata.cn In some cases, clusters of HFIP molecules can act as a Brønsted acid themselves. researchgate.net The use of fluoroalcohols can lead to enhanced reaction rates and selectivities compared to conventional solvents. acs.orgrsc.org They have been successfully employed in oxidation, reduction, cycloaddition, and C-H functionalization reactions. acs.orgrsc.org

Table 2: Properties and Roles of Fluoroalcohols in Synthesis

| Property | Role in Reactions | References |

| Strong Hydrogen Bond Donor | Activates electrophiles, stabilizes transition states and intermediates. | acs.orgbohrium.comresearchgate.net |

| High Polarity & Ionizing Power | Promotes reactions involving ionic species, stabilizes cationic intermediates. | acs.orgbohrium.comrsc.org |

| Low Nucleophilicity | Acts as a non-participating solvent, avoiding side reactions. | acs.orgresearchgate.net |

| Brønsted Acidity | Can act as a proton source or co-catalyst in acid-catalyzed reactions. | researchgate.net |

Catalysis and Solvent Effects in Organic Synthesis

The synthesis of α-trifluoromethyl carbinols, including this compound, is often achieved through the nucleophilic trifluoromethylation of a corresponding ketone, in this case, cyclohexanone. The choice of catalyst and solvent system is paramount in achieving high yields and selectivity in these transformations.

Research into the synthesis of various trifluoromethyl carbinols has highlighted the efficacy of specific catalytic systems. For instance, potassium alkoxides have been demonstrated to be highly active catalysts for the nucleophilic trifluoromethylation of both aldehydes and ketones, leading to the formation of the corresponding trifluoromethylated products in high yields with low catalyst loadings. organic-chemistry.org Another effective approach involves the use of trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethylating agent. In the presence of a catalyst, this reagent readily transfers its CF₃ group to a carbonyl carbon. While some methods require a basic catalyst, it has been shown that in the presence of molecular sieves in dimethyl sulfoxide (B87167) (DMSO), the trifluoromethylation of various aldehydes and ketones can proceed smoothly to afford the corresponding trifluoromethylated adducts in good to quantitative yields without the need for a base catalyst. organic-chemistry.org

The following interactive table summarizes the impact of different catalysts and solvents on the synthesis of trifluoromethyl carbinols, based on studies of related compounds.

Interactive Data Table: Catalyst and Solvent Effects in Trifluoromethyl Carbinol Synthesis

| Catalyst/Initiator | Trifluoromethylating Agent | Substrate Type | Solvent | Key Findings | Reference |

| Potassium alkoxide | - | Aldehydes & Ketones | - | Highly active, affording high yields with low catalyst loadings. | organic-chemistry.org |

| Molecular sieves (no base) | TMSCF₃ | Aldehydes & Ketones | DMSO | Smooth reaction, good to quantitative yields. | organic-chemistry.org |

| KHMDS | HCF₃ | Methyl esters | Triglyme | Effective for conversion to trifluoromethyl ketones. | beilstein-journals.org |

| Cinchona Alkaloid-based Primary Amines | - | 4,4,4-Trifluoroacetoacetates & α,β-Unsaturated Enones | Various | Sensitive to acidic co-catalysts. | |

| Thio-urea Catalyst V | Trifluoromethyl Ketones | Alkylidenepyrazolones | CH₂Cl₂, ClCH₂CH₂Cl, CCl₄ | Chlorinated solvents evaluated, with varying yields and enantioselectivity. | acs.org |

Proton Shuttle and Reversible Adduct Formation Mechanisms

The mechanistic pathways involving this compound and other fluorinated alcohols are often distinct from their non-fluorinated counterparts due to the strong electron-withdrawing nature of the trifluoromethyl group. This influences the acidity of the hydroxyl proton and the stability of any charged intermediates.

Proton Shuttle Mechanisms:

A proton shuttle mechanism involves the transfer of a proton between two sites within a molecule or between different molecules, often facilitated by a shuttle molecule or a functional group. In the context of reactions involving this compound, the hydroxyl group can act as a proton donor or acceptor. While specific studies detailing proton shuttle mechanisms for this particular compound are not prevalent in the reviewed literature, the concept is central to understanding acid-base catalysis in its reactions. For instance, in an acid-catalyzed dehydration of this compound, a proton shuttle mechanism would be responsible for the protonation of the hydroxyl group to form a better leaving group (water) and the subsequent deprotonation of the carbocation intermediate to form an alkene. The efficiency of such a shuttle can be influenced by the solvent and the presence of other acidic or basic species in the reaction mixture. In more complex systems, such as enzymatic reactions or reactions in protic solvents, intricate hydrogen-bonding networks can facilitate proton transfer over larger distances.

Reversible Adduct Formation:

The formation of reversible adducts is another key mechanistic feature. The electrophilicity of the carbon atom bearing the trifluoromethyl group and the hydroxyl group makes this compound susceptible to forming adducts with nucleophiles and electrophiles. For example, in the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide is a nucleophile that can then participate in reversible addition reactions.

Furthermore, the formation of adducts between carbodiimides and pyridines has been shown to be a reversible process that can control the rate of "fuel" delivery in out-of-equilibrium reaction networks. rsc.org While not directly involving this compound, this illustrates the broader concept of using reversible adduct formation to modulate reactivity in chemical systems.

Structural and Conformational Analysis of 1 Trifluoromethyl Cyclohexanol and Its Derivatives

Stereochemical Characterization of Diastereomers and Enantiomers

The presence of multiple stereogenic centers in derivatives of 1-(trifluoromethyl)cyclohexanol gives rise to the possibility of diastereomers and enantiomers. uou.ac.insathyabama.ac.in For instance, in substituted 1-(trifluoromethyl)cyclohexanols, the carbon atom to which the -CF3 and -OH groups are attached (C-1) is a stereocenter. Additional substituents on the cyclohexane (B81311) ring can create further stereocenters, leading to a variety of stereoisomeric forms.

Diastereomers, which are stereoisomers that are not mirror images of each other, exhibit distinct physical and chemical properties. sathyabama.ac.in The relative configuration of these stereoisomers is often described using terms like cis and trans or erythro and threo. uou.ac.insathyabama.ac.in For example, in a disubstituted cyclohexane, if two substituents are on the same side of the ring, it is the cis isomer, and if they are on opposite sides, it is the trans isomer. uou.ac.in

Enantiomers are non-superimposable mirror images of each other and have identical physical properties in an achiral environment, but they rotate plane-polarized light in opposite directions. sathyabama.ac.in The absolute configuration of enantiomers is designated using the Cahn-Ingold-Prelog (R/S) nomenclature system. uou.ac.in The separation and characterization of these individual stereoisomers are crucial for understanding their specific biological activities and chemical reactivities. nih.gov Techniques like chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents are often employed to resolve and identify enantiomers. researchgate.net

Conformational Preferences of the Trifluoromethyl Group within the Cyclohexane Ring System

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. msu.edu In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The trifluoromethyl group is noted for its significant steric bulk, which strongly influences its preferred orientation on the cyclohexane ring.

Generally, bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when the substituent is in the axial position. msu.edulibretexts.org Studies have determined the conformational preference of the trifluoromethyl group, with its A-value (a measure of the energy difference between the axial and equatorial conformers) being in the range of 2.4-2.5 kcal/mole. acs.org This indicates a strong preference for the equatorial position.

The dynamic interconversion between the two chair conformations, known as ring inversion, can be influenced by the nature and position of substituents. For bulky groups like trifluoromethyl, the equilibrium will heavily favor the conformer where the -CF3 group is equatorial. libretexts.orgnih.gov

Beyond simple steric bulk, the conformational equilibrium of this compound is also governed by a complex interplay of electrostatic and stereoelectronic interactions. The trifluoromethyl group is highly electronegative due to the three fluorine atoms. This can lead to significant dipole-dipole interactions and other electrostatic effects that influence the stability of different conformers.

When the -CF3 group is in the axial position, there is a possibility of attractive London dispersion forces between the fluorine atoms and the axial hydrogens at the C-3 and C-5 positions. acs.org However, these attractive forces are generally not sufficient to overcome the strong steric repulsions. acs.org

Advanced Spectroscopic Techniques for Structure Elucidation

A combination of advanced spectroscopic methods is essential for the unambiguous determination of the complex three-dimensional structures of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the stereochemical and conformational analysis of this compound derivatives in solution. uou.ac.innih.govchemicalbook.com Both ¹H and ¹⁹F NMR are particularly informative.

In ¹H NMR, the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. chemicalbook.com For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constants between adjacent protons (J-values) can also help to determine their relative stereochemistry. nih.gov

¹⁹F NMR is especially useful for studying trifluoromethyl-containing compounds. acs.org The chemical shift of the -CF3 group is sensitive to its electronic environment and conformation. By analyzing the ¹⁹F NMR spectra, researchers can gain insights into the axial or equatorial preference of the trifluoromethyl group. acs.orgnih.gov In cases of conformational equilibrium, low-temperature NMR studies can "freeze out" the individual conformers, allowing for their separate observation and quantification. acs.org Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about through-space proximity of atoms, which is invaluable for confirming stereochemical assignments. nih.gov

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Assignment |

|---|---|---|---|---|

| Cyclohexanol | ¹H | CDCl₃ | 3.58 | CH-OH |

| Cyclohexanol | ¹H | CDCl₃ | 1.04 - 2.04 | Ring CH₂ |

| (η⁵-C₆H₇)Fe(CO)₂CF₃ | ¹⁹F | - | -0.8 | CF₃ |

For derivatives of this compound, X-ray crystallography can unequivocally establish the relative and absolute stereochemistry of all chiral centers. uou.ac.innorthwestern.edu It can confirm the chair conformation of the cyclohexane ring and definitively show whether the trifluoromethyl group and other substituents occupy axial or equatorial positions in the solid state. nih.gov The resulting structural information is crucial for validating the interpretations made from spectroscopic data and for understanding intermolecular interactions, such as hydrogen bonding, within the crystal. tugraz.at

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal. | Defines the crystal lattice and overall crystal system. tugraz.at |

| Space Group | Describes the symmetry elements present in the crystal structure. | Provides information about the arrangement of molecules in the crystal. tugraz.at |

| Atomic Coordinates (x, y, z) | The position of each atom within the unit cell. | Allows for the calculation of bond lengths and angles. uol.de |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality and reliability of the determined structure. |

Gas-phase techniques like gas electron diffraction (GED) and infrared (IR) spectroscopy provide valuable information about the structure of molecules in the absence of intermolecular forces present in the solid or solution states.

Gas electron diffraction is a powerful method for determining the geometry of small molecules in the gas phase. nih.gov By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, it is possible to derive bond lengths, bond angles, and torsional angles. For a molecule like this compound, GED could provide direct evidence of its preferred conformation in the isolated state.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorption bands in the IR spectrum. nih.gov The exact position and shape of the -OH stretching band can also provide clues about intramolecular and intermolecular hydrogen bonding. While IR is less powerful than NMR or X-ray crystallography for detailed stereochemical analysis, it serves as a quick and useful tool for confirming the presence of key functional groups. nist.govnist.gov

Advanced Applications of 1 Trifluoromethyl Cyclohexanol in Chemical Research

As Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental functionalized molecules used for the modular assembly of more complex structures. sigmaaldrich.com 1-(Trifluoromethyl)cyclohexanol serves as a key starting material or intermediate in various synthetic pathways, enabling the construction of sophisticated molecules with tailored properties.

Ligands in Asymmetric Catalysis for Enantioselective Additions

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org While specific research detailing this compound as a ligand is not prevalent, its structure is analogous to other successful chiral auxiliaries based on the cyclohexanol (B46403) framework, such as trans-2-phenyl-1-cyclohexanol. wikipedia.orgsigmaaldrich.com These auxiliaries are effective in creating a chiral environment that directs the approach of reagents, leading to high diastereoselectivity in carbon-carbon bond-forming reactions. sigmaaldrich.com The presence of the trifluoromethyl group in this compound could offer unique steric and electronic influences, potentially leading to high enantioselectivity in reactions like asymmetric additions. wikipedia.orgnih.govgoogle.com The development of chiral ligands from such fluorinated alcohols is an area of ongoing interest in the pursuit of new and more effective asymmetric catalytic systems. mdpi.comresearchgate.net

Versatility in the Construction of Enantioenriched Trifluoromethylated Building Blocks

This compound is a valuable precursor for creating more complex, stereochemically defined molecules known as enantioenriched building blocks. These building blocks are crucial for synthesizing chiral drugs and agrochemicals where only one enantiomer provides the desired biological activity. mdpi.com

One powerful method for this is the Robinson annulation, a classic organic reaction for forming a six-membered ring. Stepwise Robinson annulation strategies have been developed to synthesize various trifluoromethylated cyclohexyl and cyclohexenyl compounds. rsc.orgelectronicsandbooks.com For instance, a diketone containing a trifluoromethyl group can be cyclized under basic conditions to produce a stable ketol, such as 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone, as a single diastereomer. electronicsandbooks.com This ketol can then be further transformed into a variety of useful fluorinated building blocks. electronicsandbooks.com Such diastereoselective reactions allow for the precise construction of stereocenters, leading to enantiopure products that are essential in medicinal and materials chemistry. nih.govmdpi.com

Role in Pharmaceutical and Agrochemical Development

The unique properties conferred by the trifluoromethyl group make it a "privileged" structural motif in drug discovery and agrochemical design. nih.govsemanticscholar.org Its incorporation can lead to enhanced metabolic stability, increased membrane permeability, and stronger binding affinity to biological targets. nih.govmdpi.com

Synthesis of Drug Candidates with Enhanced Efficacy and Specificity

The trifluoromethylcyclohexyl moiety is a key structural component in the development of novel therapeutics. A notable example is its use as an intermediate in the synthesis of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester. This compound is a precursor for a potent sphingosine-1-phosphate (S1P) modulator, a class of drugs investigated for treating immunological disorders like multiple sclerosis. google.com The synthesis involves creating a 1-cyclohexyl-2-trifluoromethyl-benzene structure, which is then further functionalized. google.com

The presence of the trifluoromethyl group is often crucial for a drug's potency and pharmacokinetic profile. mdpi.com For example, in the anti-HIV drug Tipranavir, a trifluoromethyl-2-pyridyl moiety contributes to multiple stabilizing interactions within the active site of the protease enzyme. mdpi.com Similarly, the trifluoromethyl group in the kinase inhibitor Alpelisib is responsible for high-affinity binding and enhanced metabolic stability. mdpi.com The use of building blocks like this compound facilitates the incorporation of this critical functional group into drug candidates.

| Drug/Candidate Class | Role of Trifluoromethyl Group | Associated Disease Area |

|---|---|---|

| S1P Modulator Intermediate | Key component of the benzyloxy structure google.com | Immunological Disorders (e.g., Multiple Sclerosis) google.com |

| Tipranavir | Enhances binding to HIV protease mdpi.com | HIV/AIDS mdpi.com |

| Alpelisib | Improves metabolic stability and binding affinity mdpi.com | Breast Cancer mdpi.com |

Computational Studies on 1 Trifluoromethyl Cyclohexanol

Theoretical Investigations of Molecular Structure and Conformational Dynamics

The conformational landscape of 1-(trifluoromethyl)cyclohexanol is dictated by the interplay of steric and stereoelectronic effects, primarily the preference of the trifluoromethyl (-CF3) and hydroxyl (-OH) groups for either an axial or equatorial position on the cyclohexane (B81311) ring. While experimental data on this specific molecule is scarce, computational studies on related substituted cyclohexanes provide a strong basis for understanding its behavior. nih.govresearchgate.netgmu.edulibretexts.org

The chair conformation is the most stable arrangement for the cyclohexane ring. gmu.edumasterorganicchemistry.com For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. libretexts.orgmasterorganicchemistry.comlibretexts.org The magnitude of this preference, known as the A-value, increases with the size of the substituent. The trifluoromethyl group is sterically demanding, and thus a strong preference for the equatorial position would be expected.

However, the presence of both a hydroxyl and a trifluoromethyl group on the same carbon (C1) introduces more complex interactions. Theoretical calculations on cis- and trans-1,4-disubstituted cyclohexanes with a trifluoromethyl group have shown that the CF3 group can preferentially assume the axial position in certain contexts, a counterintuitive finding based on sterics alone. nih.govresearchgate.net This preference can be influenced by electrostatic and hyperconjugative effects.

In the case of this compound, two primary chair conformations would be in equilibrium: one with the -CF3 group axial and the -OH group equatorial, and the other with the -CF3 group equatorial and the -OH group axial.

Table 1: Postulated Conformational Isomers of this compound

| Conformer | -CF3 Position | -OH Position | Anticipated Relative Stability |

| A | Axial | Equatorial | Potentially significant due to anomeric-type effects |

| B | Equatorial | Axial | Generally favored based on sterics of the CF3 group |

The axial preference of electronegative substituents on a cyclohexane ring adjacent to a heteroatom is known as the anomeric effect. wikipedia.orgscripps.edu While this compound does not possess a ring heteroatom, a related phenomenon, the "generalized anomeric effect," can be considered. nih.gov This effect involves stabilizing hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the antibonding orbital (σ*) of the C-CF3 bond when the trifluoromethyl group is in the axial position. Computational studies using Natural Bond Orbital (NBO) analysis on similar systems have been employed to quantify such interactions. nih.govst-andrews.ac.uk

Furthermore, electrostatic interactions between the partially positive carbons of the C-F bonds and the partially negative oxygen of the hydroxyl group could also play a role in stabilizing certain conformations. nih.govst-andrews.ac.uk High-level density functional theory (DFT) calculations would be required to accurately determine the relative energies of the conformers of this compound and elucidate the dominant electronic and steric factors governing its conformational dynamics.

Computational Mechanistic Studies of Reactions Involving this compound

The reactivity of this compound, particularly in reactions such as dehydration, is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group. Computational chemistry provides a powerful tool to investigate the mechanisms of such reactions, including the structures of transition states and the energetics of reaction pathways.

A key reaction of alcohols is acid-catalyzed dehydration to form alkenes. For cyclohexanol (B46403), this reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then loses a proton to yield cyclohexene. researchgate.net

In the case of this compound, the presence of the strongly electron-withdrawing -CF3 group would destabilize the formation of a carbocation at the C1 position. This would likely increase the activation energy for an E1-type mechanism. Computational studies could model the reaction pathway and quantify this destabilizing effect.

An alternative E2 mechanism, where a proton is abstracted by a base simultaneously with the departure of the leaving group, could also be investigated computationally. Theoretical modeling would help to determine the preferred mechanistic pathway by comparing the calculated activation barriers for the E1 and E2 routes.

Table 2: Potential Dehydration Products of this compound

| Product Name | Structure | Mechanistic Consideration |

| 1-(Trifluoromethyl)cyclohexene | Major product expected from dehydration. | |

| (Trifluoromethylidene)cyclohexane | Isomeric product, potentially formed via a different mechanistic pathway. |

Computational studies could also explore other potential reactions, such as oxidation of the tertiary alcohol. The insights gained from these mechanistic investigations are crucial for understanding and predicting the chemical behavior of this compound and for designing synthetic routes that utilize it as a starting material or intermediate.

Predictive Modeling for Rational Design and Synthesis of Fluorinated Compounds

The development of new fluorinated compounds with desired properties is a key objective in medicinal chemistry and materials science. Predictive modeling, including machine learning and quantitative structure-activity relationship (QSAR) models, is increasingly being used to accelerate this process. researchgate.netrsc.orgarxiv.orgchemrxiv.orgresearchgate.netaimodels.fyimit.eduresearchgate.netnih.govneurips.cc

These computational tools can be trained on datasets of known fluorinated molecules to learn the relationships between molecular structure and properties such as biological activity, toxicity, or reaction outcomes. researchgate.netrsc.orgmit.eduresearchgate.netnih.govneurips.cc For instance, machine learning models have been developed to predict the fluorination strength of reagents and the outcomes of chemical reactions. researchgate.netrsc.orgmit.eduresearchgate.netnih.govneurips.cc

In the context of designing new molecules based on the this compound scaffold, predictive models could be employed to:

Predict biological activity: QSAR models can be built to predict the affinity of derivatives for a particular biological target.

Optimize physicochemical properties: Models can guide the modification of the lead structure to improve properties like solubility, lipophilicity, and metabolic stability.

Forecast reaction outcomes: Machine learning algorithms can predict the most likely products of a chemical reaction, aiding in the design of efficient synthetic routes. researchgate.netmit.eduresearchgate.netnih.govneurips.cc

By leveraging the power of predictive modeling, chemists can explore a vast chemical space in silico, prioritizing the synthesis of compounds with the highest probability of success and thereby accelerating the discovery and development of novel fluorinated compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.